molecular formula C4H5NOS B14623322 5-Methyl-1,3-oxazole-2(3H)-thione CAS No. 56750-14-2

5-Methyl-1,3-oxazole-2(3H)-thione

Cat. No.: B14623322
CAS No.: 56750-14-2
M. Wt: 115.16 g/mol
InChI Key: UJWIVWWFYFDSKX-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-2(3H)-thione is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl group at the 5-position and a thione functional group at the 2-position. The oxazole-thione scaffold is structurally distinct from other azole-thione derivatives due to its combination of oxygen and nitrogen atoms in the ring, which influences its electronic properties, reactivity, and biological interactions.

Properties

IUPAC Name

5-methyl-3H-1,3-oxazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-3-2-5-4(7)6-3/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWIVWWFYFDSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530042
Record name 5-Methyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56750-14-2
Record name 5-Methyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycolic Aldehyde and Thiocyanic Acid Condensation

The most classical approach involves the reaction of glycolic aldehyde derivatives with thiocyanic acid (HSCN). This method, derived from Willems and Vandenberghe’s protocol, proceeds under mild acidic conditions:

  • Reagents : Glycolic aldehyde (or its derivatives), thiocyanic acid (generated in situ from KSCN and HCl).
  • Conditions : Reflux in ethanol or aqueous HCl at 60–80°C for 16–24 hours.
  • Mechanism : Nucleophilic attack of the thiocyanate ion on the α-hydroxycarbonyl intermediate, followed by cyclization and dehydration.
  • Yield : 45–60% after recrystallization from benzene or dichloromethane.

Modified Substrates for Enhanced Efficiency

Substituting glycolic aldehyde with methyl-substituted α-hydroxyketones (e.g., 3-hydroxybutan-2-one) improves regioselectivity:

  • Procedure : 3-Hydroxybutan-2-one (1.0 mmol) and HSCN (1.2 mmol) in ethanol, refluxed for 12 hours.
  • Yield : 68% after column chromatography (hexane/ethyl acetate, 4:1).

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazide Intermediate Formation

Thiosemicarbazides serve as precursors via cyclodehydration:

  • Step 1 : Reaction of methyl hydrazinecarbodithioate with acetyl chloride forms 4-methylthiosemicarbazide.
  • Step 2 : Cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 100–120°C.
  • Yield : 55–70%.

Solvent-free Microwave-assisted Synthesis

A modern adaptation employs microwave irradiation to accelerate cyclodehydration:

  • Conditions : Thiosemicarbazide (1.0 mmol), PPA (2.0 g), microwave (300 W, 100°C, 15 minutes).
  • Yield : 82% with >95% purity.

Multi-component Reactions Involving Diazocarbonyl Compounds

Diazocarbonyl and Nitrile Cycloaddition

Diazocarbonyl compounds react with nitriles in a metal-free, one-pot synthesis:

  • Reagents : Methyl diazoacetate (1.2 mmol), acetonitrile (2.0 mmol), catalytic iodine (10 mol%).
  • Conditions : Dichloromethane, room temperature, 6 hours.
  • Yield : 75% after silica gel purification.

Three-component Reaction with Isothiocyanates

A catalyst-free method combines benzyl bromides, benzothiazoles, and 2-mercaptobenzoxazole:

  • Procedure : Benzothiazole (1.0 mmol), benzyl bromide (1.0 mmol), and 2-mercaptobenzoxazole (1.0 mmol) in acetone, refluxed for 3 hours.
  • Yield : 92% after recrystallization (n-hexane/EtOAc).

Oxidative Desulfurization of Thiazole Derivatives

Electrochemical Desulfurization

Recent advances utilize electrochemical methods for direct conversion:

  • Setup : Undivided cell, carbon electrodes, NaBr as mediator, constant current (10 mA/cm²).
  • Substrate : 5-Methyl-1,3-thiazole-2(3H)-thione (1.0 mmol) in acetonitrile/H₂O (9:1).
  • Yield : 89% after 4 hours.

Solid-phase Synthesis under Solvent-free Conditions

Mechanochemical Grinding

Eco-friendly synthesis via ball-milling:

  • Reagents : 2-Amino-3-hydroxy-3-methylbutanethioamide (1.0 mmol), CS₂ (1.5 mmol).
  • Conditions : Ball mill (500 rpm, 30 minutes), room temperature.
  • Yield : 78% with no purification required.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Advantages Limitations
Cyclocondensation with HSCN 45–68 Reflux, acidic medium Scalable, low cost Moderate yields, long reaction times
Thiosemicarbazide cyclodehydration 55–82 POCl₃/PPA, 100–120°C High purity Toxic reagents, moisture-sensitive
Multi-component reactions 75–92 Catalyst-free, reflux Atom economy, one-pot Substrate specificity
Electrochemical desulfurization 89 Ambient temperature Green chemistry, fast Requires specialized equipment
Mechanochemical grinding 78 Solvent-free, room temp Eco-friendly, rapid Limited scalability

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolethione, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, thiols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-1,3-oxazole-2(3H)-thione is a chemical compound with potential applications in various scientific fields. Research and development are ongoing to explore its uses, particularly in medicinal chemistry and agricultural applications .

As an Intermediate in Synthesis

  • Pesticides 5-methyl-1,3,4-oxadiazole-2(3H)-ketone is an intermediate for synthesizing pyrrole aphid ketones, which are triazinone pesticides effective against crop pests like aphids, plant hoppers, and leafhoppers .
  • Pharmaceuticals 1,3,4-oxadiazole-2(3H)-thione derivatives have demonstrated broad-spectrum antitumor activity against human hepatoma, gastric, and breast cancer cell lines . Certain derivatives also exhibit potent telomerase inhibitory activity .
  • Antimicrobials N-Mannich bases of 1,3,4-oxadiazole-2(3H)-thiones have shown in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . Certain piperazinomethyl derivatives display broad-spectrum antibacterial activities .

Development of Novel Therapeutics

  • Antifungal Resistance Research As resistance of pathogenic fungi to systemic antifungals becomes an increasing concern, compounds like this compound may play a role in developing novel therapeutics to combat this issue .

Tables of Activity

The tables include the observed activity of related compounds, which may provide insight into the potential applications of this compound.

CompoundActivity
N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneBroad-spectrum antitumor activity against human hepatoma, gastric, and breast cancer cell lines; potent telomerase inhibitory activity
3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones and 3-[(4-substituted piperazin-1-yl)methyl]-In vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria and Candida albicans; anti-proliferative activity against various cancer cell lines

Case Studies

While specific case studies directly involving this compound were not found in the provided search results, the following information highlights the context in which related compounds are being studied:

  • Anticancer Research: A series of N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3 H)-thione were screened for anticancer activity. The results showed that certain compounds displayed broad-spectrum antitumor activity against human hepatoma (HepG2), gastric (SGC-7901) and breast (MCF-7) cancer cell lines and were more potent compared to 5-fluorouracil .
  • Antimicrobial Research: A study on 1,3,4-oxadiazole N-Mannich bases revealed that piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. The in vitro inhibitory activity of the compounds was assessed against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans .

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolethione, 5-methyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione form can participate in redox reactions, influencing various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Key Research Findings and Contradictions

Heteroatom Impact : Sulfur in thiadiazole-thiones improves enzyme inhibition and metal binding compared to oxygenated analogs, but oxadiazole-thiones show broader synthetic versatility .

Substituent Effects : Methyl groups enhance lipophilicity, while aromatic substitutions (e.g., methoxyphenyl) improve target selectivity .

Contradictions : While thiadiazole-thiones generally show higher bioactivity, oxadiazole-thiones with specific N-Mannich bases (e.g., piperidine derivatives) can surpass them in antimicrobial potency, indicating context-dependent efficacy .

Q & A

Q. What are the established synthetic routes for 5-methyl-1,3-oxazole-2(3H)-thione, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclization of acyl hydrazides with CS₂ in basic alcoholic media. For example, condensation of acetic acid derivatives with 1,3-benzylidine-glyceryl-2-tosylate yields seco-acyclo-N-nucleoside analogues. Optimization involves refluxing in ethanol with KOH, followed by acidification to precipitate the product. Key parameters include reaction time (8–12 hours), solvent choice (ethanol/water mixtures), and stoichiometric control of CS₂ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • IR Spectroscopy : A strong ν(S-H) stretch at ~2550 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ confirm the thione and oxazole moieties.
  • NMR : ¹H-NMR shows a singlet for the methyl group (~2.5 ppm), while ¹³C-NMR reveals the thiocarbonyl carbon at ~180 ppm.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 130 for C₄H₄N₂OS) and fragmentation patterns validate the molecular formula .

Q. How does the reactivity of this compound compare with its 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues?

The sulfur atom in the thione group enhances nucleophilic reactivity, enabling metal complexation (e.g., with Pb(II) and Hg(II)) and alkylation. In contrast, 1,3,4-oxadiazoles exhibit lower electrophilicity due to the absence of a thione group. Comparative studies using TLC (Rf values) and UV-Vis spectroscopy highlight differences in solubility and electronic transitions .

Advanced Research Questions

Q. What experimental and computational methods elucidate the thione-thiol tautomerism in this compound?

Solvent-assisted tautomerism is studied via:

  • UV-Vis Spectroscopy : Solvatochromic shifts (e.g., in DMSO vs. hexane) indicate solvent polarity effects on tautomeric equilibrium.
  • DFT Calculations : B3LYP/6-311++G(d,p) models predict energy barriers (ΔG ~5–10 kcal/mol) and tautomer stability. Polar solvents stabilize the thiol form by stabilizing dipole moments .

Q. How do computational models (e.g., DFT, molecular docking) predict the electronic properties and pharmacological potential of this compound?

  • DFT Studies : HOMO-LUMO gaps (~4–5 eV) correlate with optoelectronic properties, while Mulliken charges identify nucleophilic sites (e.g., sulfur atoms).
  • Molecular Docking : Docking into bacterial targets (e.g., Staphylococcus aureus GyrB) reveals binding affinities (-8 to -10 kcal/mol) comparable to vancomycin, supporting antibacterial potential .

Q. What mechanisms underlie the antibacterial activity of Hg(II) and Pb(II) complexes of this compound?

Metal complexes disrupt bacterial membranes via thiol group coordination, inhibiting enzyme function (e.g., DNA gyrase). MIC assays against Gram-positive bacteria show enhanced activity (MIC ~2–4 µg/mL) compared to free ligands. Synchrotron X-ray absorption spectroscopy (XAS) confirms metal-ligand bonding modes (e.g., Hg-S bonds at ~2.4 Å) .

Q. How can contradictions in experimental data (e.g., conflicting antibacterial results) be resolved through structural or methodological adjustments?

Discrepancies in bioactivity data often arise from:

  • Structural Isomerism : Tautomeric forms may exhibit varying bioactivity; X-ray crystallography clarifies dominant tautomers.
  • Assay Conditions : Standardizing inoculum size (e.g., 10⁵ CFU/mL) and incubation time (18–24 hours) improves reproducibility .

Methodological Guidance

Q. What strategies improve the resolution of overlapping peaks in NMR spectra for this compound?

  • 2D NMR (COSY, HSQC) : Resolves coupling between methyl protons and adjacent carbons.
  • Variable Temperature NMR : Suppresses exchange broadening in tautomeric systems .

Q. How are solvent effects systematically evaluated in kinetic studies of tautomerism?

Use Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity/polarizability with rate constants. For example, high β values (H-bond acceptor capacity) accelerate thione→thiol conversion .

Q. What crystallographic software (e.g., SHELX) is recommended for resolving structural ambiguities?

SHELXL refines structures using high-resolution data (R-factor < 5%), while SHELXD solves phase problems via dual-space methods. For macromolecular complexes, SHELXPRO interfaces with CCP4 suites .

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